7-Methoxyindolizine-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
7-methoxyindolizine-1-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-13-9-3-5-12-4-2-8(7-11)10(12)6-9/h2-6H,1H3 |
InChI Key |
OCELZFJAOWJYKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN2C=C1)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Methoxyindolizine 1 Carbonitrile and Analogues
Strategies for the Construction of the Indolizine-1-carbonitrile (B3051405) Framework
The construction of the indolizine-1-carbonitrile core is achieved through several elegant synthetic strategies. These methods often involve the formation of the pyrrole (B145914) ring fused to a pyridine (B92270) ring, with simultaneous or subsequent introduction of the carbonitrile group at the 1-position.
1,3-Dipolar Cycloaddition Reactions as a Primary Synthetic Route
A cornerstone in the synthesis of indolizine (B1195054) derivatives is the 1,3-dipolar cycloaddition reaction. This powerful method involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring, which in this context, is the pyrrole moiety of the indolizine system.
Pyridinium (B92312) ylides are versatile 1,3-dipoles extensively used in the synthesis of indolizines. researchgate.net These ylides are typically generated in situ from the corresponding pyridinium salts by treatment with a base. lew.ro The stability of the pyridinium ylide is often enhanced by an electron-withdrawing group, which facilitates its formation and subsequent reaction. For instance, N-phenacylpyridinium salts are common precursors due to the stabilizing effect of the carbonyl group. The reaction of these ylides with suitable dipolarophiles leads to the formation of the indolizine core.
The general scheme for this approach is depicted below:

A representative reaction scheme for the synthesis of indolizines via 1,3-dipolar cycloaddition of pyridinium ylides.
The choice of the dipolarophile is crucial in 1,3-dipolar cycloaddition reactions. Electron-deficient alkenes and alkynes are highly reactive partners for pyridinium ylides, leading to the efficient formation of the indolizine framework. The use of activated alkynes directly yields the aromatic indolizine ring, while reactions with alkenes produce a dihydroindolizine intermediate that requires a subsequent oxidation step to afford the final aromatic product. Various oxidizing agents, such as potassium dichromate or TEMPO, have been employed for this purpose. organic-chemistry.org
A variety of electron-deficient alkenes have been successfully employed, including nitroolefins, benzylidene malonates, and α,β-unsaturated ketones. Similarly, acetylenic compounds like ethyl propiolate and butynone are effective dipolarophiles. lew.ro The reaction conditions can often be tuned to achieve high regioselectivity, which is a significant advantage of this synthetic strategy. lew.ro
| Dipolarophile Type | Example | Resulting Product | Reference |
| Electron-deficient alkene | Nitroolefin | Dihydroindolizine (requires oxidation) | |
| Electron-deficient alkene | Ethyl Acrylate | Indolizine (after oxidation) | |
| Electron-deficient alkyne | Ethyl Propiolate | Indolizine | lew.ro |
| Electron-deficient alkyne | Butynone | Indolizine | lew.ro |
Malononitrile (B47326) (CH₂(CN)₂) is a key reagent for introducing the carbonitrile functionality onto the indolizine ring. It can be used in several ways. In some approaches, it serves as a precursor to generate a cyanomethyl-substituted pyridinium ylide. For example, N-(cyanomethyl)pyridinium ylides react with alkenes to form indolizine-3-carbonitriles after an oxidation step.
In other multicomponent strategies, malononitrile can react with an aldehyde and an indole (B1671886) derivative to form 2-((1H-indol-3-yl)(aryl)methyl)malononitriles. researchgate.netnih.gov While this specific example does not directly yield an indolizine, it showcases the utility of malononitrile in constructing complex heterocyclic systems incorporating a dicyanomethane moiety. The high reactivity of the methylene (B1212753) protons in malononitrile makes it a versatile building block in various condensation and addition reactions.
One-Pot Two-Step Tandem Reaction Sequences for Indolizine-1-carbonitrile Derivatives
One-pot tandem reactions have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules like indolizine derivatives. acs.org These sequences involve multiple bond-forming events in a single reaction vessel, avoiding the need for isolation and purification of intermediates.
For the synthesis of indolizine-1-carbonitriles, a one-pot method can involve the reaction of an α-halo carbonyl compound, a pyridine derivative, and an electron-deficient alkene. organic-chemistry.org This process typically involves the in situ formation of a pyridinium ylide, followed by a 1,3-dipolar cycloaddition and a subsequent oxidation step to yield the aromatic indolizine. organic-chemistry.org The use of a sub-equivalent amount of an oxidant like potassium dichromate under base-free conditions has been reported to be an economically efficient method.
Catalytic Systems in the Synthesis of 7-Methoxyindolizine-1-carbonitrile Derivatives
Catalysis plays a pivotal role in the modern synthesis of indolizines, offering pathways that are often more efficient and selective than classical methods. Various catalytic systems, including heterogeneous, transition metal, and biocatalytic approaches, have been explored.
Heterogeneous catalysts offer significant advantages, such as ease of separation from the reaction mixture, potential for recycling, and enhanced stability. Potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) has emerged as a highly efficient, green, and reusable solid base catalyst for various organic transformations. While direct examples for the synthesis of this compound using KF/Al2O3 are not extensively documented, its application in related syntheses highlights its potential. For instance, KF/Al2O3 has been successfully used to catalyze the synthesis of polysubstituted 2,6-dicyanoanilines and carboacyclic nucleosides via Michael addition reactions. These reactions often form key steps in the construction of nitrogen-containing heterocyclic scaffolds. The use of such solid-supported bases can promote the necessary deprotonation and condensation steps in indolizine synthesis under solvent-free or environmentally benign solvent conditions, representing a key advantage of this protocol.
Table 1: Advantages of KF/Al2O3 Catalytic System
| Feature | Description | Reference |
| Catalyst Type | Heterogeneous Solid Base | |
| Key Advantages | Non-hazardous, operationally simple, reusable, promotes high product yields. | |
| Reaction Conditions | Often solvent-free or in green solvents like ethanol. | |
| Applicable Reactions | Michael additions, condensation reactions, synthesis of dicyanoanilines and nucleoside analogues. |
Transition metal catalysis is one of the most powerful tools for the synthesis of complex heterocyclic systems like indolizines. organic-chemistry.org Catalysts based on palladium (Pd), copper (Cu), and other metals are frequently employed to facilitate key bond-forming reactions.
Palladium-catalyzed reactions are particularly prominent. For example, a method involving the reaction of propargylic pyridines with aroyl chlorides catalyzed by a palladium complex enables a 5-endo-dig cyclization to form indolizine derivatives in very good yields. organic-chemistry.org Tandem reactions using Pd/Cu catalysts can achieve the synthesis of 3-aminoindolizines from propargyl amines and heteroaryl bromides through a sequence of coupling and cycloisomerization steps in a single pot. organic-chemistry.org Copper catalysis is also significant, with one approach involving a copper-catalyzed bromination, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization to yield diversified indolizine derivatives under solvent-free conditions. organic-chemistry.org
Table 2: Examples of Transition Metal-Catalyzed Indolizine Synthesis
| Catalyst System | Starting Materials | Key Transformation(s) | Reference |
| Pd catalyst | Propargylic pyridines, Aroyl chlorides | 5-endo-dig cyclization | organic-chemistry.org |
| Pd/Cu catalysts | Propargyl amines/amides, Heteroaryl bromides | Tandem coupling and cycloisomerization | organic-chemistry.org |
| Cu catalyst | Pyridines, Methyl ketones, Alkenoic acids | Bromination, 1,3-dipolar cycloaddition, oxidative aromatization | organic-chemistry.org |
| Cu(OAc)2 | Indolizine, Diethyl acetylenedicarboxylate (B1228247) | Oxidative [8+2]-cycloaddition | acs.org |
In line with the principles of green chemistry, biocatalysis has been explored for the synthesis of indolizines. Enzymes can operate under mild conditions, often in aqueous media, and exhibit high selectivity. Lipases from Candida antarctica (CAL-A and CAL-B) have been successfully employed as biocatalysts for the one-pot synthesis of indolizines. nih.gov This method involves the cycloaddition of in situ generated ylides with alkynes in an aqueous medium. The presence of the lipase (B570770), particularly CAL-A, was found to increase the reaction yield and selectivity compared to the uncatalyzed reaction. nih.gov Furthermore, the use of ultrasound irradiation in conjunction with the lipase catalyst can lead to pure indolizines in good yields and with significantly reduced reaction times. nih.gov This biocatalytic approach is notable for its use of water as a solvent and for combining multiple reaction steps into a single, more efficient process.
Radical Cyclization and Cross-Coupling Strategies for Indolizine Derivatives
Radical-induced synthetic strategies have gained increasing attention for constructing indolizine rings due to their efficiency in forming C-C and C-X bonds with high atom economy. These methods provide access to structurally diverse indolizine derivatives. A novel radical cross-coupling and cyclization reaction between 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed to provide methylthio-substituted indolizines. This process highlights a unique reactivity pathway for sulfoxonium ylides. The field encompasses a variety of strategies based on the choice of building blocks and the method used to trigger radical formation.
Regioselectivity and Stereochemical Control in this compound Synthesis
Achieving regioselectivity is a critical challenge in the synthesis of substituted indolizines. The substitution pattern on the final indolizine core is determined by the nature of the pyridine precursor and the alkyne or alkene partner, as well as the reaction conditions. For instance, an iodine-mediated oxidative cyclization between 2-(pyridin-2-yl)acetate derivatives and various alkynes proceeds in a regio- and chemoselective manner to furnish substituted indolizines. organic-chemistry.org
In multicomponent reactions, regioselectivity can be controlled to produce specific isomers. An efficient, one-pot, on-water synthesis of benzo[c]pyrazolo acs.orgnaphthyridines, a related nitrogen-heterocyclic system, demonstrates excellent regioselectivity through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps. Similar principles can be applied to the synthesis of this compound, where the placement of the methoxy (B1213986) and carbonitrile groups is dictated by the specific synthetic route and the electronic properties of the reacting species.
Post-Synthetic Functionalization of the this compound Scaffold
The indolizine ring is an electron-rich heterocycle, with C-3 being the most nucleophilic position, making it a primary site for electrophilic substitution. Post-synthetic functionalization allows for the diversification of the core indolizine structure, enabling the synthesis of a wide range of analogues.
A Brønsted acid-catalyzed C3-alkylation of indolizines with electrophiles like ortho-hydroxybenzyl alcohols has been established, providing a useful method for synthesizing C3-functionalized indolizine derivatives with structural diversity. Furthermore, the indolizine scaffold can participate in cycloaddition reactions. The [8+2] cycloaddition of indolizines with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), is a well-known reaction that leads to the formation of cycl[3.2.2]azines. This reaction can be promoted by heating or through the use of an oxidant like palladium on carbon (Pd-C). Such functionalizations can be applied to the this compound core to generate more complex molecules. For example, a synthesized indolizine was further treated with diethyl acetylenedicarboxylate in the presence of Cu(OAc)2 to yield a pyrrolo[2,1,5-cd]indolizine derivative via an oxidative [8+2]-cycloaddition. acs.org
Reaction Mechanisms and Reactivity Profiles of 7 Methoxyindolizine 1 Carbonitrile
Mechanistic Elucidation of Formation Reactions, particularly 1,3-Dipolar Cycloadditions
The synthesis of the indolizine (B1195054) core, such as that in 7-Methoxyindolizine-1-carbonitrile, is often achieved through 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction involves a 1,3-dipole and a dipolarophile, which come together to form a five-membered ring. wikipedia.org In the context of indolizine synthesis, the 1,3-dipole is typically an ylide, such as a pyridinium (B92312) ylide, which reacts with a suitable dipolarophile.
The general mechanism for the 1,3-dipolar cycloaddition to form an indolizine ring system proceeds as follows:
Formation of the 1,3-Dipole: A pyridine (B92270) derivative is reacted with an alkyl halide to form a pyridinium salt. Subsequent deprotonation with a base generates the pyridinium ylide, the key 1,3-dipole.
Cycloaddition: The pyridinium ylide then reacts with a dipolarophile, which is typically an alkene or an alkyne containing electron-withdrawing groups. wikipedia.org This step is a concerted, pericyclic reaction where the pi systems of the dipole and dipolarophile overlap to form a new five-membered ring.
Aromatization: The initial cycloadduct often undergoes a subsequent elimination or rearrangement reaction to achieve the stable, aromatic indolizine ring system.
For the specific synthesis of this compound, a 4-methoxypyridine (B45360) would serve as the precursor to the pyridinium ylide. The dipolarophile would be an acrylonitrile (B1666552) derivative, providing the carbonitrile group at the 1-position of the resulting indolizine. The reaction is a powerful method for constructing the indolizine core with a high degree of regioselectivity.
| Reaction Step | Description |
| Ylide Formation | 4-Methoxypyridine is quaternized and then deprotonated to form a 4-methoxypyridinium ylide. |
| Cycloaddition | The ylide undergoes a [3+2] cycloaddition with an acrylonitrile derivative. |
| Aromatization | The resulting cycloadduct eliminates a molecule (e.g., H2) to form the aromatic this compound. |
Electrophilic and Nucleophilic Reactivity of the Indolizine Nucleus
The indolizine nucleus exhibits a distinct pattern of reactivity towards both electrophiles and nucleophiles. The electron distribution within the bicyclic system, which can be described as a resonance hybrid of several canonical forms, dictates the preferred sites of attack.
Electrophilic Attack: The indolizine ring is generally electron-rich, particularly at the C1 and C3 positions of the five-membered ring. This makes it susceptible to electrophilic substitution. The highest electron density is typically found at the C3 position, making it the most common site for electrophilic attack. However, the presence of substituents can influence this regioselectivity.
Nucleophilic Attack: While less common than electrophilic substitution, nucleophilic attack on the indolizine nucleus can occur, particularly if the ring is activated by electron-withdrawing groups or if a good leaving group is present. The pyridine-like six-membered ring is more electron-deficient and therefore more susceptible to nucleophilic attack, especially at the C5 and C7 positions. In the case of 1-methoxyindole-3-carbaldehyde, nucleophilic substitution has been shown to occur regioselectively at the 2-position.
Reactivity Influenced by the Methoxy (B1213986) Substituent at Position 7
The methoxy group (-OCH₃) at the 7-position significantly influences the reactivity of the indolizine ring. As an electron-donating group, it increases the electron density of the ring system, particularly at the ortho and para positions relative to its point of attachment.
Activation towards Electrophilic Attack: The electron-donating nature of the methoxy group enhances the nucleophilicity of the indolizine ring, making it more reactive towards electrophiles. This effect is most pronounced at the C5 and C8 positions.
Directing Effect: The methoxy group directs incoming electrophiles primarily to the C8 position.
Influence on Acidity/Basicity: The methoxy group can also influence the basicity of the nitrogen atom in the indolizine ring, though this effect is generally less pronounced than its impact on electrophilic substitution. Surface methoxy species have shown high reactivity in various chemical transformations.
Reactivity Influenced by the Carbonitrile Substituent at Position 1
The carbonitrile group (-C≡N) at the 1-position is a strong electron-withdrawing group, which has a contrasting effect on the reactivity of the indolizine nucleus compared to the methoxy group.
Deactivation towards Electrophilic Attack: The carbonitrile group deactivates the indolizine ring towards electrophilic substitution by withdrawing electron density. This effect is most strongly felt at the C2 and C3 positions.
Activation towards Nucleophilic Attack: Conversely, the electron-withdrawing nature of the carbonitrile group makes the indolizine ring more susceptible to nucleophilic attack, particularly at the C2 position.
Reactivity of the Nitrile Group: The nitrile group itself can undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further functionalization of the molecule. The reactivity of carboxylic acid derivatives often follows a trend where more reactive derivatives can be converted to less reactive ones. libretexts.org
[8+2] Cycloaddition Reactions of Indolizines Leading to Expanded π-Systems (Cyclazines)
Indolizines, acting as 8π electron systems, can participate in [8+2] cycloaddition reactions with suitable 2π electron components, such as alkynes and alkenes. mdpi.com These reactions lead to the formation of cycl[3.2.2]azines, which are interesting expanded π-systems with unique electronic and photophysical properties. mdpi.com
The general mechanism of the [8+2] cycloaddition is believed to be a concerted process, although stepwise mechanisms involving zwitterionic intermediates have also been proposed. The regioselectivity of the cycloaddition is influenced by the electronic nature of both the indolizine and the dienophile.
Computational and Theoretical Chemistry of 7 Methoxyindolizine 1 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Aromaticity Analysis
No quantum chemical calculations for 7-Methoxyindolizine-1-carbonitrile have been found. Such studies would typically involve using methods like Density Functional Theory (DFT) to determine the molecule's electronic properties, including its orbital energies and the nature of its aromatic system.
Data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not available. This information is crucial for predicting the compound's reactivity, as the HOMO-LUMO gap is a key indicator of chemical stability and the nature of potential electronic transitions.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
There are no public records of molecular dynamics (MD) simulations performed on this compound. MD simulations are used to explore the conformational freedom of a molecule over time, identifying stable conformations and understanding its flexibility, which can influence its interactions with other molecules.
Crystal Structure Analysis and Solid-State Interactions of Indolizine (B1195054) Derivatives
While general analytical techniques for crystal structures are well-documented, a specific crystallographic information file (CIF) for this compound is not available. The following subsections describe powerful tools used for analyzing crystal structures, which could be applied to this compound if a crystal structure were determined.
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. It partitions crystal space and maps various properties onto the resulting molecular surface, with red spots indicating close contacts like hydrogen bonds. This analysis provides a "fingerprint" of the types of interactions that stabilize the crystal packing, such as H···H, C···H, and H···O contacts. The analysis is performed using software like CrystalExplorer, which requires a crystallographic information file (CIF) as input.
Energy framework calculations offer a visual and quantitative understanding of the supramolecular architecture in a crystal. This method calculates the interaction energies (electrostatic, dispersion, etc.) between pairs of molecules and represents them as cylinders, where the cylinder's radius is proportional to the interaction's strength. These frameworks help in analyzing the anisotropic nature of crystal packing and can explain physical properties like tabletability or why some crystals bend while others fracture. The calculations are typically performed with models such as CE-B3LYP within the CrystalExplorer software. uwa.edu.au
Structure-Reactivity and Structure-Property Relationship Studies from Computational Data
Due to the absence of the aforementioned computational data for this compound, no structure-reactivity or structure-property relationship studies derived from such data can be reported. These studies depend on the integration of theoretical results to build models that connect the molecule's electronic and structural features to its observed chemical behavior and physical properties.
Applications of 7 Methoxyindolizine 1 Carbonitrile and Derivatives in Materials Science and Organic Optoelectronics
Development as Organic Fluorescent Substances and Dyes
Indolizine (B1195054) derivatives are notable for their intrinsic fluorescence, a property that has been harnessed in the development of novel organic fluorescent materials. hilarispublisher.com Researchers have successfully synthesized new blue-emitting materials for organic light-emitting devices (OLEDs) based on 1,2-diphenylindolizine (B8516138). These advancements highlight the potential of the indolizine core in creating next-generation display and lighting technologies.
Furthermore, innovative methods have been established for synthesizing new families of dyes derived from indolizine molecules. These dyes have shown promise in a variety of applications, including:
Recording devices
Laser scanning
Thermography and photo-thermography
Electrochromic devices
Optical filters
Photoelectric converters for solar cells
The synthesis and evaluation of new fluorescent indolizines remain an active area of research, with numerous novel compounds being prepared and their photophysical properties systematically investigated. hilarispublisher.com The versatility of the indolizine scaffold makes it a crucial component in the design of synthetic molecules for a wide range of applications in materials science. researchgate.net
Exploration of Optoelectronic Properties, including Photo-physical Characteristics
A key focus of research into indolizine derivatives lies in the exploration of their optoelectronic and photophysical properties. hilarispublisher.com These characteristics are fundamental to their performance in electronic and optical devices. For instance, certain 1,2-diphenylindolizine derivatives exhibit band gaps in the range of 3.1–3.4 eV and emit light at approximately 450 nm, which makes them highly suitable for use as blue-emitting materials in OLEDs. In addition to their desirable light-emitting properties, these derivatives also demonstrate enhanced thermal stability, a critical factor for the longevity and reliability of electronic components.
The tunability of the photophysical properties of indolizine derivatives is another significant advantage. Through strategic chemical modifications, the emission colors of fluorophores based on the pyrido[3,2-b]indolizine scaffold can be adjusted across the visible spectrum, from blue to red. acs.org Notably, these fluorophores can absorb light within the visible range (>400 nm), a remarkable feature given their relatively small molecular size. acs.org The photophysical properties of several indolizine derivatives are summarized in the interactive table below.
| Indolizine Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Application | Reference |
|---|---|---|---|---|---|
| 1,2-diphenylindolizine derivative | - | ~450 | - | Blue-emitting material for OLEDs | |
| Pyrido[3,2-b]indolizine derivative with ethoxycarbonyl group | - | 527 | - | Fluorescent scaffold | acs.org |
| Pyrido[3,2-b]indolizine derivative with amino group | - | 455 | - | Fluorescent scaffold | acs.org |
| Oxazolopyridine-coumarin derivative (1a) | - | - | 0.86 (in THF) | Fluorescent marker |
Role of Indolizine-1-carbonitrile (B3051405) Scaffolds in Advanced Functional Materials
The indolizine-1-carbonitrile scaffold serves as a highly versatile and adaptable platform for the construction of advanced functional materials. Its inherent 10π-electron system provides a stable and electronically active core upon which a wide array of functional groups can be appended. researchgate.net This modularity allows for the precise tuning of the material's properties to suit specific applications.
The ability to introduce diverse functionalities onto the indolizine core is a key advantage in the design of sophisticated materials. For example, indolizine-based scaffolds have been successfully employed in the creation of biotin-tagged molecules, demonstrating their utility as versatile tools in biological applications, which in turn suggests their broader potential in functional materials where highly specific molecular interactions are paramount.
Moreover, the development of fused-indolizine systems, such as thienoindolizines and indolizinoindoles, has opened up new avenues for materials science research. researchgate.net These extended aromatic systems possess unique electronic and optical properties that are of significant interest for a range of advanced applications. The ongoing development of novel and efficient synthetic routes to access indolizine scaffolds is crucial for the continued creation of more complex and highly functionalized materials. organic-chemistry.org
Future Research Directions in Non-Biological Applications
The field of indolizine chemistry continues to evolve, with several promising avenues for future research in non-biological applications. A primary focus will likely be on the development of novel and more efficient synthetic strategies to generate a wider diversity of functionalized indolizine derivatives. Such advancements will enable the creation of materials with tailored properties for specific technological needs.
The exploration of indolizine derivatives in the context of advanced optoelectronic devices is expected to be a major research theme. This includes their further development and optimization for use in OLEDs, as well as their potential application in next-generation solar cells and other photovoltaic devices. The design of new indolizine-based fluorophores with precisely controllable and predictable photophysical properties represents another exciting frontier. acs.org These materials could lead to the development of highly sensitive chemical sensors and advanced optical imaging agents.
Furthermore, a deeper investigation into the properties of fused-indolizine systems holds the potential to uncover new materials with novel and potentially transformative electronic and optical characteristics. researchgate.net Finally, a growing emphasis is being placed on the development of environmentally benign and sustainable methods for the synthesis of indolizine derivatives, aligning with the broader goals of green chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
